1-(3,3,3-trifluoropropyl)azetidin-3-amine
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Overview
Description
1-(3,3,3-trifluoropropyl)azetidin-3-amine is a useful research compound. Its molecular formula is C6H11F3N2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of 1-(3,3,3-trifluoropropyl)azetidin-3-amine typically involves the reaction of azetidine with 3,3,3-trifluoropropylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3,3,3-Trifluoropropyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,3,3-Trifluoropropyl)azetidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,3,3-trifluoropropyl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal chemistry .
Comparison with Similar Compounds
1-(3,3,3-Trifluoropropyl)azetidin-3-amine can be compared with other fluorinated amines, such as:
- 1-(2,2,2-Trifluoroethyl)azetidin-3-amine
- 1-(3,3,3-Trifluoropropyl)pyrrolidin-3-amine
These compounds share similar structural features but differ in the length and position of the fluorinated alkyl chain. The unique trifluoropropyl group in this compound imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(3,3,3-trifluoropropyl)azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)1-2-11-3-5(10)4-11/h5H,1-4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAOJCJLHUAWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.